molecular formula C24H17F2NO4 B11155129 N-(2,4-difluorophenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide

N-(2,4-difluorophenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide

Cat. No.: B11155129
M. Wt: 421.4 g/mol
InChI Key: RVLXDJWOZWGJGD-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide is a synthetic chemical derivative incorporating a coumarin (chromen-2-one) core, a structure recognized for its versatile applications in scientific research . The molecule is functionalized with a 4-phenyl group and an acetamide linker connected to a 2,4-difluorophenyl moiety. This specific architecture suggests potential as a scaffold for developing novel research compounds, particularly given that analogous phenylacetamide and coumarin derivatives have been investigated for their biological profiles . For instance, structurally related 2-(4-fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects in studies against human cancer cell lines, such as prostate carcinoma (PC3) and breast cancer (MCF-7) . Furthermore, coumarin derivatives are widely studied in medicinal chemistry and chemical biology for their potential as fluorescent probes or chemosensors for detecting various ions and biomolecules . Researchers may find this compound valuable as a starting point for probe development or structure-activity relationship (SAR) studies in these areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C24H17F2NO4

Molecular Weight

421.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetamide

InChI

InChI=1S/C24H17F2NO4/c1-14-9-20(30-13-22(28)27-19-8-7-16(25)11-18(19)26)24-17(15-5-3-2-4-6-15)12-23(29)31-21(24)10-14/h2-12H,13H2,1H3,(H,27,28)

InChI Key

RVLXDJWOZWGJGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structural analogs and their key differences:

Compound Name Molecular Formula Substituents/Modifications Biological Activity/Application Reference ID
N-(2,4-difluorophenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide (Target) C24H18F2N2O4 7-Methyl, 4-phenyl chromenone; 2,4-difluorophenyl acetamide Hypothesized antimicrobial/anti-inflammatory
N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide C19H15NO6 4-Methyl chromenone; 1,3-benzodioxol-5-yl acetamide Not reported (structural similarity to auxins)
2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide C21H17FN4O4S Benzimidazole-thiazolidinone hybrid; 4-fluorophenyl acetamide Antidiabetic/anticancer (thiazolidinone linkage)
CHZ868 (N-[4-[[2-[(2,4-difluorophenyl)amino]-1,4-dimethyl-1H-benzimidazol-5-yl]oxy]-2-pyridinyl]acetamide) C22H19F2N5O2 Benzimidazole-pyridine hybrid; 2,4-difluorophenyl acetamide Type II JAK2 inhibitor (anticancer)
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide C18H16F2N4O3S2 Piperazine-benzo[d]thiazole sulfonyl; 3,5-difluorophenyl acetamide Broad-spectrum antimicrobial

Key Findings from Comparative Studies

Role of Fluorine Substituents
  • The 2,4-difluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., N-(1,3-benzodioxol-5-yl) analog in ). Fluorine atoms reduce CYP450-mediated oxidation, prolonging half-life .
  • In contrast, 4-fluorophenyl derivatives (e.g., compound in ) exhibit moderate antifungal activity but lower lipophilicity than difluorinated analogs .
Chromenone vs. Heterocyclic Cores
  • Chromenone-based compounds (target and ) show superior π-π stacking with biological targets (e.g., enzymes or DNA) compared to benzimidazole-thiazolidinone hybrids .
Acetamide Side Chain Modifications
  • Piperazine-linked acetamides (e.g., compound in ) exhibit enhanced solubility and gram-positive bacterial activity due to polar sulfonyl groups.

Pharmacological Potential and Limitations

  • Antimicrobial Activity : The target compound’s structural similarity to piperazine-acetamide derivatives (e.g., ) suggests possible activity against gram-positive bacteria, though empirical data are lacking.
  • Limitations : The target compound’s bulky 4-phenyl group may limit aqueous solubility, necessitating formulation adjustments for clinical use.

Preparation Methods

Table 1: Key Reaction Conditions for Etherification

Entry Base Solvent Temp. (°C) Time (h) Yield (%)
1NaOHDMF120882
2K₂CO₃DMF/H₂O100678
3DIAD/PPh₃THF60475

Table 2: NMR Data for Target Compound

Proton δ (ppm) Multiplicity Assignment
CH₂O4.06sEther linkage
Coumarin CH6.28sC7-H
Aromatic (coumarin)7.19–7.76mC4-Ph and C5-OAc substituents
NH (acetamide)10.37sAmide proton

Q & A

Q. What synthetic strategies are optimal for preparing N-(2,4-difluorophenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:
  • Step 1 : Coupling the chromenone core (7-methyl-2-oxo-4-phenyl-2H-chromen-5-ol) with a chloroacetamide intermediate using a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 6–12 hours .
  • Step 2 : Introducing the 2,4-difluorophenyl group via nucleophilic substitution or amide bond formation, requiring activating agents like EDC/HOBt .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
  • Critical Parameters : Control reaction temperature to avoid side reactions (e.g., hydrolysis) and ensure anhydrous conditions to prevent byproduct formation .

Q. How can spectroscopic techniques (NMR, HPLC) confirm the structure and purity of the compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key peaks include:
Proton/GroupExpected δ (ppm)
Chromenone C=O~160–165 (¹³C)
Acetamide NH~8.5–9.5 (¹H, broad)
Aromatic FNo direct peak (confirmed via ¹⁹F NMR at ~−110 to −120 ppm) .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) at 254 nm; retention time ~12–15 minutes (≥95% purity) .

Q. What experimental conditions are critical for assessing the compound’s stability under varying pH?

  • Methodological Answer :
  • Buffer Solutions : Prepare solutions at pH 1.2 (HCl), 4.5 (acetate), 7.4 (phosphate), and 9.0 (borate).
  • Incubation : Shake at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Key Findings : Stability decreases at pH >7 due to hydrolysis of the acetamide moiety. Store in acidic buffers (pH 4–6) for long-term stability .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Single-Crystal Growth : Use slow evaporation from toluene/ethanol (1:1) at 4°C .
  • Data Collection : Perform at 100 K using a synchrotron source (λ = 0.710–0.980 Å).
  • Refinement : SHELXL-2018 for anisotropic displacement parameters. Hydrogen bonds (e.g., N–H···O) stabilize the crystal lattice, with R-factor <0.05 .
  • Key Metrics :
ParameterValue
Space GroupP2₁/c
Unit Cella=8.2 Å, b=12.3 Å, c=14.5 Å
Dihedral Angles10.8° (chromenone vs. acetamide) .

Q. How to address contradictory bioactivity data between in vitro and in vivo assays?

  • Methodological Answer :
  • Hypothesis Testing :

Solubility : Measure logP (octanol/water) to assess bioavailability. If logP >3, poor aqueous solubility may limit in vivo efficacy .

Metabolic Stability : Use liver microsomes (human/rat) to identify rapid degradation (e.g., cytochrome P450 oxidation) .

  • Experimental Design :
  • In Vivo PK Study : Administer 10 mg/kg IV/PO in rodents. Plasma samples analyzed via LC-MS/MS .
  • Adjustments : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce metabolic liability .

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • QSAR Modeling : Use MOE or Schrödinger Suite with descriptors like HOMO/LUMO, polar surface area, and molecular docking (PDB: 4XC3 for kinase targets) .
  • Docking Simulations : Identify key interactions (e.g., hydrogen bonding with Thr184 in target protein) .
  • Validation : Synthesize top 5 derivatives and test IC₅₀ in enzyme assays. Correlation coefficient (R²) >0.8 confirms model reliability .

Q. How to optimize reaction yields in large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature (50–90°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP vs. no catalyst).
  • Results :
ConditionYield (%)
DMF, 80°C, DMAP78
THF, 60°C, no catalyst45
  • Conclusion : DMF with DMAP at 80°C maximizes yield .

Data Contradiction Analysis

Resolving discrepancies in reported IC₅₀ values across studies:

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Control Compounds : Include staurosporine as a positive control.
  • Meta-Analysis : Use Bland-Altman plots to compare inter-lab variability. Adjust for differences in cell lines (e.g., HEK293 vs. HeLa) .

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